![molecular formula C15H19N3O4 B13762811 Methyl N-L-seryl-L-tryptophanate CAS No. 58537-76-1](/img/structure/B13762811.png)
Methyl N-L-seryl-L-tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-L-seryl-L-tryptophanate is a chemical compound with the molecular formula C14H18N2O4 It is a derivative of the amino acids serine and tryptophan, where the carboxyl group of serine is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-L-seryl-L-tryptophanate typically involves the esterification of N-L-seryl-L-tryptophan with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxyl group to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-L-seryl-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
- Chemistry Methyl N-L-seryl-L-tryptophanate serves as a building block in synthesizing complex molecules.
- Biology This compound is studied for its potential roles in biological processes and as a probe for studying enzyme mechanisms.
- Medicine Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug synthesis.
- Industry It is used in the production of various chemicals and pharmaceuticals.
Data Table of Tryptophan-Related Metabolites in Healthy Plant Foods
(Adapted from LC-MS/MS-Based Profiling)
Tryptophan-Related Metabolite | Abbreviation |
---|---|
Tryptophan | TRP |
Tryptophan ethyl ester | TEE |
5-OH Tryptophan | 5OH TRP |
Melatonin | MEL |
Note: The original table included additional data such as retention time, mass, and fragment ions, which have been removed to focus on compound names .
Case Studies
While specific case studies directly involving this compound are not available within the search results, related research provides context:
- Migraine Research: Studies using α-11C]methyl−L−tryptophan(α−11C]MTrp) and positron-emission tomography (PET) suggest an interictal alteration in the regulation mechanisms of cerebral 5-HT synthesis in migraine patients .
- Cancer Treatment: One study evaluated anticancer effects in breast cancer models. Results showed significant apoptosis induction in cancer cells with minimal effects on normal cells.
- Infection Control: Another study assessed antimicrobial efficacy against resistant bacterial strains and showed effective growth inhibition in multi-drug resistant strains.
Mechanism of Action
The mechanism of action of Methyl N-L-seryl-L-tryptophanate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-L-seryl-L-tyrosinate
- Methyl N-L-seryl-L-phenylalaninate
- Methyl N-L-seryl-L-histidinate
Uniqueness
Methyl N-L-seryl-L-tryptophanate is unique due to its specific structure, which combines the properties of serine and tryptophan. This unique combination allows it to participate in a variety of chemical reactions and biological processes that are not possible with other similar compounds .
Biological Activity
Methyl N-L-seryl-L-tryptophanate is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative, specifically a methyl ester of L-seryl-L-tryptophan. Its structure can be represented as follows:
This compound is characterized by the presence of both serine and tryptophan residues, which are essential for various biological functions.
The biological activity of this compound is primarily attributed to its role as a substrate for specific enzymes. It may interact with various molecular targets, influencing biochemical pathways and physiological processes. Research indicates that it can modulate enzyme activity, which is crucial for understanding its role in metabolic pathways and cellular functions.
Applications in Research
This compound has several applications in scientific research:
- Biological Studies : Investigated for its potential roles in enzyme mechanisms and metabolic processes.
- Medicinal Chemistry : Explored as a precursor for drug synthesis and therapeutic applications.
- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.
Case Studies
-
Tryptophan Metabolism in Cancer :
A study highlighted the role of tryptophan metabolism in cancer cells, where this compound could potentially influence the balance between protein synthesis and degradation pathways. The upregulation of tryptophanyl-tRNA synthetase was associated with tumor survival under nutritional stress, indicating a possible therapeutic target . -
Enzyme Interaction Studies :
Research has shown that compounds similar to this compound interact with tRNA synthetases, affecting their activity and stability. This interaction can lead to alterations in protein synthesis rates, which are critical in both normal physiology and disease states . -
Neuropharmacology :
The compound's structural similarity to neurotransmitters suggests potential implications in neuropharmacological studies. Its effects on serotonergic pathways are being explored, particularly concerning conditions like epilepsy where serotonin plays a crucial role .
Table 1: Biological Activities of this compound
Table 2: Related Compounds and Their Activities
Properties
CAS No. |
58537-76-1 |
---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H19N3O4/c1-22-15(21)13(18-14(20)11(16)8-19)6-9-7-17-12-5-3-2-4-10(9)12/h2-5,7,11,13,17,19H,6,8,16H2,1H3,(H,18,20) |
InChI Key |
ZGPGEVLZOGOVND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.